2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidin-4-ones. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a pyridine ring, and a pyrimidine ring. The presence of these heterocyclic rings makes it a compound of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the pyrrolidine ring.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a suitable precursor, such as a diamine or an amidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of high-throughput screening techniques to identify the most efficient reaction conditions and the use of continuous flow reactors to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles, depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the compound. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may yield reduced derivatives.
Scientific Research Applications
2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications, including:
Medicinal Chemistry: The compound is of interest in the development of new drugs due to its unique structure and potential biological activity.
Pharmacology: The compound can be used to study the mechanisms of action of various drugs and to identify new drug targets.
Biochemistry: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Chemistry:
Mechanism of Action
The mechanism of action of 2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one can be compared with other similar compounds, such as:
Pyrido[1,2-a]pyrimidin-4-ones: These compounds share the same core structure but may have different substituents, leading to differences in their chemical and biological properties.
Pyrrolidine Derivatives: These compounds contain a pyrrolidine ring and may have different substituents, leading to differences in their chemical and biological properties.
Pyridine Derivatives: These compounds contain a pyridine ring and may have different substituents, leading to differences in their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of these structural elements, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C18H18N4O2 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-[3-(3-methylpyridin-4-yl)oxypyrrolidin-1-yl]pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C18H18N4O2/c1-13-11-19-7-5-15(13)24-14-6-9-21(12-14)17-10-18(23)22-8-3-2-4-16(22)20-17/h2-5,7-8,10-11,14H,6,9,12H2,1H3 |
InChI Key |
HABSWKRTRPOFRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)OC2CCN(C2)C3=CC(=O)N4C=CC=CC4=N3 |
Origin of Product |
United States |
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